molecular formula C12H10FNO3 B15046384 Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate

Cat. No.: B15046384
M. Wt: 235.21 g/mol
InChI Key: AYIRRXZLDUHMIO-UHFFFAOYSA-N
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Description

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a fluorine atom at the 7th position of the indole ring and an ethyl ester group attached to the oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate typically involves the reaction of 7-fluoroindole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atom on the indole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(7-Fluoro-3-indolyl)-2-oxoacetic acid.

    Reduction: Formation of ethyl 2-(7-fluoro-3-indolyl)-2-hydroxyacetate.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate involves its interaction with specific molecular targets and pathways. The fluorine atom on the indole ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The oxoacetate moiety can participate in various biochemical reactions, contributing to the compound’s overall biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(7-Fluoro-3-indolyl)-2-oxoacetic acid: Similar structure but lacks the ethyl ester group.

    2,2,2-Trifluoro-1-(7-fluoro-3-indolyl)ethanone: Contains a trifluoromethyl group instead of the oxoacetate moiety.

    2-(4-Bromo-7-fluoro-3-indolyl)-2-oxoacetic acid: Contains a bromine atom at the 4th position of the indole ring.

Uniqueness

Ethyl 2-(7-Fluoro-3-indolyl)-2-oxoacetate is unique due to the presence of both the ethyl ester group and the fluorine atom on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H10FNO3

Molecular Weight

235.21 g/mol

IUPAC Name

ethyl 2-(7-fluoro-1H-indol-3-yl)-2-oxoacetate

InChI

InChI=1S/C12H10FNO3/c1-2-17-12(16)11(15)8-6-14-10-7(8)4-3-5-9(10)13/h3-6,14H,2H2,1H3

InChI Key

AYIRRXZLDUHMIO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CNC2=C1C=CC=C2F

Origin of Product

United States

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